molecular formula C8H5NO3 B1333644 Benzo[d]isoxazole-3-carboxylic Acid CAS No. 28691-47-6

Benzo[d]isoxazole-3-carboxylic Acid

Cat. No.: B1333644
CAS No.: 28691-47-6
M. Wt: 163.13 g/mol
InChI Key: VPYXATIIMHQAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]isoxazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cycloaddition Reactions

Benzo[d]isoxazoles, including Benzo[d]isoxazole-3-carboxylic Acid, are used in gold-catalyzed cycloaddition reactions. These reactions enable the concise and chemoselective synthesis of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines, demonstrating the chemical versatility of Benzo[d]isoxazoles (Xu, Zhao, Li, & Liu, 2018).

Reactivity of Ester Groups

The reactivity of ester groups in this compound and related compounds has been explored. Research has shown a facile preparation of 3-acyl-substituted isoxazolines and benzisoxazoles from corresponding 3-carboxylate esters. This process is significant for the generation of 3-acyl heterocycles, highlighting the potential for diversifying chemical structures using this compound derivatives (Murai, Miyazaki, & Fujioka, 2012).

Microwave-Assisted Synthesis

This compound is involved in microwave-assisted synthesis processes. For instance, microwave-assisted 1,3-dipolar cycloaddition involving furanyl and benzyl oximes and several methyl acrylates efficiently yields isoxazoline derivatives. These derivatives show potential significance in biological fields like stem cell research (Denton, Urquilla, Merrer, & Sumner, 2021).

Synthesis of Novel Compounds

This compound is fundamental in the synthesis of novel compounds with potential biological activities. For example, the synthesis of novel N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles has been reported. These compounds exhibited notable anti-bacterial activity against certain bacteria, though their anti-asthmatic and anti-diabetic effects were less promising (Vaidya, Kumar, Kumar, Bhise, & Mashelkar, 2007).

Structural Analysis

This compound and its derivatives have been studied for their structural properties. For instance, the crystal and molecular structure of certain compounds with isoxazole rings have been determined, aiding in the understanding of their physical and chemical properties (Chandra, Raghu, Srikantamurthy, Umesha, Palani, & Mahendra, 2013).

Inhibition of D-Amino

Acid OxidaseBenzo[d]isoxazol-3-ol derivatives, closely related to this compound, have been synthesized and evaluated as inhibitors of D-amino acid oxidase (DAAO). These inhibitors, including 5-chloro-benzo[d]isoxazol-3-ol, have shown potent inhibition of DAAO, demonstrating the potential therapeutic applications of these compounds in enhancing the levels of D-amino acids in biological systems (Ferraris, Duvall, Ko, Thomas, Rojas, Majer, Hashimoto, & Tsukamoto, 2008).

Cascade Carboxylative Annulation

This compound derivatives have been utilized in novel Pd(II)-mediated cascade carboxylative annulation processes. This method involves the formation of new bonds in a single step, demonstrating the compound's utility in complex chemical transformations and the synthesis of novel organic compounds (Liao, Smith, Fathi, & Yang, 2005).

Antidepressant Drug Structure

The structure of antidepressant drugs incorporating this compound derivatives has been analyzed. For example, the crystal and molecular structure of isocarboxazid, which includes an isoxazole ring, has been determined, contributing to the understanding of the drug's pharmacological properties (İde, Topacli, & Bayari, 1996).

Antispermatogenic Agents

Research has explored the synthesis of compounds like 1-halobenzyl-1H-indazole-3-carboxylic acids, which are structurally related to this compound. These compounds have shown significant antispermatogenic activity, indicating potential applications in reproductive health and contraception (Corsi & Palazzo, 1976).

Mechanism of Action

While the specific mechanism of action for Benzo[d]isoxazole-3-carboxylic Acid is not mentioned in the search results, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies for the synthesis of isoxazoles . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .

Biochemical Analysis

Biochemical Properties

Benzo[d]isoxazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to bind with certain enzymes, potentially inhibiting or activating them, which can lead to significant changes in metabolic pathways. The interactions between this compound and biomolecules are primarily non-covalent, involving hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate signaling pathways that control cell proliferation and apoptosis, thereby inhibiting tumor growth. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. For instance, this compound may inhibit enzymes involved in DNA replication, leading to reduced cell proliferation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism and energy production. Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, which are essential for cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity. For instance, high concentrations of this compound in tumor tissues may enhance its anticancer effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may localize to the mitochondria, affecting cellular energy production and metabolism .

Properties

IUPAC Name

1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYXATIIMHQAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370727
Record name Benzo[d]isoxazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28691-47-6
Record name 1,2-Benzisoxazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28691-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[d]isoxazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzoxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To ethyl benzo(d)isoxazole-3-carboxylate (2.0 g, 10.5 mmol) was added 50 ml of 70% H2SO4. The mixture was heated at 80° C. for 4 hours. The reaction mixture was poured in ice, followed by extraction with ether. The extract was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, whereby benzo(d)isoxazole-3-carboxylic acid (980 mg, 57%) was obtained as a colorless solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

8.6 g of 3B was mixed with 175 ml of 70% sulfuric acid and the mixture was heated at 80° C. for 4 hours. The mixture was cooled, 200 ml of cold water was added, the mixture was extracted with ether, and the extract was dried (Na2SO4) and stripped of solvent. The residue was triturated with pentane, and the solid was collected and dried to give 3-benzisoxazolecarboxylic acid (3C), as a white solid, m.p.: 132°-134° C. (with decomposition).
Name
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[d]isoxazole-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
Benzo[d]isoxazole-3-carboxylic Acid
Reactant of Route 3
Benzo[d]isoxazole-3-carboxylic Acid
Reactant of Route 4
Benzo[d]isoxazole-3-carboxylic Acid
Reactant of Route 5
Benzo[d]isoxazole-3-carboxylic Acid
Reactant of Route 6
Benzo[d]isoxazole-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.